3-Formyl Nevirapine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl Nevirapine is a derivative of Nevirapine, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used primarily in the treatment of HIV-1 infection. Nevirapine itself is a dipyridodiazepinone and acts as a potent and selective noncompetitive inhibitor of the reverse transcriptase enzyme, which is crucial for the replication of HIV. The modification of Nevirapine to create derivatives such as 3-Formyl Nevirapine is part of ongoing research to enhance the spectrum of chemotherapeutic properties for the effective treatment of AIDS and related opportunistic infections .
Synthesis Analysis
The synthesis of Nevirapine derivatives, including 3-Formyl Nevirapine, involves chemical modifications to improve their therapeutic profile. One such derivative, which includes an isoniazid moiety, has shown to be particularly potent with significant selectivity and efficacy against Mycobacterium tuberculosis, indicating the potential for a broad-spectrum chemotherapeutic application .
Molecular Structure Analysis
The molecular structure of Nevirapine derivatives is designed to interact with the reverse transcriptase enzyme of HIV-1. The noncompetitive inhibition mechanism suggests that these derivatives bind to a different site on the enzyme than the natural substrates, which leads to a halt in viral replication. The specific alterations in the molecular structure, such as the addition of a formyl group, are likely to influence the binding affinity and specificity of the compound .
Chemical Reactions Analysis
Nevirapine has been shown to alter the cleavage specificity of the RNase H activity of the HIV-1 reverse transcriptase. This alteration leads to multiple cleavage sites, which indicates that the compound facilitates the sliding of the RT away from the DNA primer terminus, allowing cleavage at more sites. This change in specificity could be a result of the interaction between Nevirapine and the enzyme, which may also be applicable to its derivatives like 3-Formyl Nevirapine .
Physical and Chemical Properties Analysis
The physical and chemical properties of Nevirapine derivatives are crucial for their pharmacological profile. The potency, selectivity, and therapeutic index of these compounds are important for their effectiveness as antiretroviral agents. For instance, the derivative with the isoniazid moiety has shown an EC50 of less than 0.0636 microM and a selectivity index of greater than 15,723, indicating a high level of potency and selectivity for the target enzyme . These properties are essential for the clinical use of Nevirapine derivatives in the treatment of HIV/AIDS.
Scientific Research Applications
Nevirapine Safety and Efficacy
Nevirapine (NVP) is widely used in combination with other antiretroviral agents for treating human immunodeficiency virus (HIV) infections. Clinical trials have established its safety profile, noting rash and nausea as the most common drug-related adverse events. A lower initial dose has been shown to reduce the frequency of drug-associated rash, highlighting the importance of dosing strategies in managing side effects. Serious adverse events such as Stevens-Johnson syndrome and hepatitis have been observed but are relatively rare. Long-term clinical trials suggest a lower incidence of adverse events over time, supporting Nevirapine's tolerability in both adult and pediatric patients (Pollard, Robinson, & Dransfield, 1998).
Mechanisms of Nevirapine-Associated Hepatotoxicity
Nevirapine hepatotoxicity is a significant concern, with studies suggesting a correlation between the duration of therapy and the emergence of hepatotoxicity. The mechanisms behind this adverse effect are not fully understood but may include direct toxic effects on the liver, mitochondrial dysfunction in hepatocytes, and hypersensitivity reactions. This underscores the need for careful liver function monitoring in patients receiving Nevirapine as part of their antiretroviral therapy (Elias & Nelson, 2013).
Nevirapine and Drug Resistance
Drug resistance following Nevirapine use, particularly in the context of prevention of mother-to-child transmission (PMTCT) of HIV, has been documented. The emergence of Nevirapine-resistant HIV-1 in women and infants receiving single-dose Nevirapine highlights the challenges in managing HIV transmission and treatment in resource-limited settings. This raises important considerations for the future use of Nevirapine and similar antiretroviral agents, particularly concerning the development and management of drug resistance (Eshleman & Jackson, 2002).
Safety And Hazards
Future Directions
Nevirapine is generally recommended for use with other antiretroviral medications. It may be used to prevent mother-to-child spread during birth but is not recommended following other exposures . The development of Nevirapine-based regimens may be considered for first-line treatment of HIV-infected adults, due to their comparable efficacy to the other currently recommended initial antiretroviral therapies .
properties
IUPAC Name |
2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-9-10(8-21)7-18-15-13(9)19-16(22)12-3-2-6-17-14(12)20(15)11-4-5-11/h2-3,6-8,11H,4-5H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFPHWLLYPXRTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1C=O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444844 |
Source
|
Record name | 3-Formyl Nevirapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl Nevirapine | |
CAS RN |
174532-77-5 |
Source
|
Record name | 3-Formyl Nevirapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.